3-Bromo-8-chloroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

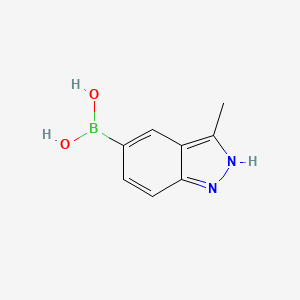

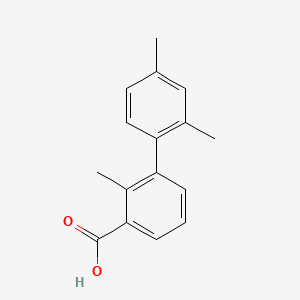

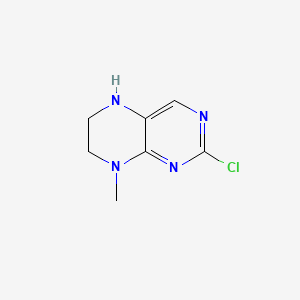

3-Bromo-8-chloroisoquinoline is a compound with the molecular formula C9H5BrClN . It is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrClN/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H . The canonical SMILES structure is C1=CC2=CC(=NC=C2C(=C1)Cl)Br . The molecular weight of the compound is 242.50 g/mol .Physical And Chemical Properties Analysis

The molecular weight of this compound is 242.50 g/mol . The compound has a topological polar surface area of 12.9 Ų . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The exact mass and monoisotopic mass of the compound are 240.92939 g/mol .科学的研究の応用

Nature of Reactions Involving Halogenated Isoquinolines : A study by Zoltewicz and Oestreich (1991) in the Journal of Organic Chemistry explored the reactions of halogenated isoquinolines, including 4-bromoisoquinoline, in ammonia. This research is relevant as it shows the reactivity of similar bromo-chloroisoquinoline compounds in ammonia, a critical aspect in synthetic organic chemistry (Zoltewicz & Oestreich, 1991).

Synthesis of Halogenated Quinoline Carboxylic Acids : Raveglia et al. (1997) in the Journal of Heterocyclic Chemistry developed a novel synthesis method for 3-halo-2-phenylquinoline-4-carboxylic acids, demonstrating the versatility of halogenated quinoline compounds in synthetic routes (Raveglia et al., 1997).

In vitro Cytotoxic Studies of Quinoline Derivatives : Kotian et al. (2021) in Bioorganic Chemistry investigated the cytotoxic effects of 8-hydroxyquinoline derived thiosemicarbazones, including bromo and chloro derivatives, against cancer cell lines. This highlights the potential of halogenated quinoline derivatives in medicinal chemistry (Kotian et al., 2021).

Antifungal Activity of Halogenated Quinolines : Gershon et al. (1996) in Monatshefte für Chemie / Chemical Monthly found that compounds like 3-bromo-6-chloro-quinolinol exhibit significant antifungal activity against various fungi, suggesting the utility of similar compounds in developing antifungal agents (Gershon et al., 1996).

Halogenation Reactions in Quinolines : Mongin et al. (1996) in Tetrahedron Letters discussed the efficient synthesis of chloro compounds from bromo derivatives in pyridine and quinoline series, indicating the feasibility of transforming halogen groups in these compounds (Mongin et al., 1996).

Synthesis of Fluoromethyl-Containing Quinoline Analogs : Golubev et al. (2010) in the Russian Chemical Bulletin developed a method for synthesizing 3-bromomethyl-2-chloro-4-fluoromethylquinolines, highlighting the synthesis versatility of bromo-chloroquinoline derivatives (Golubev et al., 2010).

Safety and Hazards

特性

IUPAC Name |

3-bromo-8-chloroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIFTLDGPOJNJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide](/img/structure/B593835.png)

![5-Hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one](/img/structure/B593838.png)

![Ethyl 4-[2-(4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B593839.png)

![spiro[6H-furo[2,3-d]pyrimidine-5,1'-cyclopropane]](/img/structure/B593843.png)